molecular formula C24H36F2N2O5 B12425350 [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No.: B12425350
M. Wt: 470.5 g/mol
InChI Key: ZIBCRMIIEKVSKA-HXTOIJBDSA-N
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Description

Relzomostat is a chemical compound known for its role as a methionine aminopeptidase 2 inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Relzomostat involves the preparation of fumagillol spirocyclic and fused bicyclic compounds. The specific synthetic routes and reaction conditions are detailed in patents and scientific literature .

Industrial Production Methods: Industrial production of Relzomostat typically involves custom synthesis services provided by specialized chemical companies. These services ensure the compound is produced under controlled conditions to maintain its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: Relzomostat undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The reactions involving Relzomostat often require specific reagents and conditions, such as:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Relzomostat has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study methionine aminopeptidase 2 inhibition.

    Biology: Investigated for its effects on cellular processes related to obesity and diabetes.

    Medicine: Potential therapeutic applications for obesity, type 2 diabetes, and related conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Relzomostat exerts its effects by inhibiting methionine aminopeptidase 2, an enzyme involved in protein processing. This inhibition disrupts the normal function of the enzyme, leading to changes in cellular processes that can affect conditions such as obesity and diabetes. The molecular targets and pathways involved include the methionine aminopeptidase 2 enzyme and related metabolic pathways .

Comparison with Similar Compounds

Relzomostat is unique in its specific inhibition of methionine aminopeptidase 2. Similar compounds include other methionine aminopeptidase inhibitors, such as:

    Fumagillin: Another inhibitor of methionine aminopeptidase 2, used in similar research applications.

    TNP-470: A derivative of fumagillin with similar inhibitory properties.

Compared to these compounds, Relzomostat offers distinct advantages in terms of its potency and specificity for methionine aminopeptidase 2 .

Properties

Molecular Formula

C24H36F2N2O5

Molecular Weight

470.5 g/mol

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C24H36F2N2O5/c1-15(2)5-6-17-22(3,33-17)20-19(30-4)16(7-8-24(20)14-31-24)32-21(29)28-12-23(13-28)10-27(11-23)9-18(25)26/h5,16-20H,6-14H2,1-4H3/t16-,17-,19-,20-,22+,24+/m1/s1

InChI Key

ZIBCRMIIEKVSKA-HXTOIJBDSA-N

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)N4CC5(C4)CN(C5)CC(F)F)OC)C

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)N4CC5(C4)CN(C5)CC(F)F)OC)C

Origin of Product

United States

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